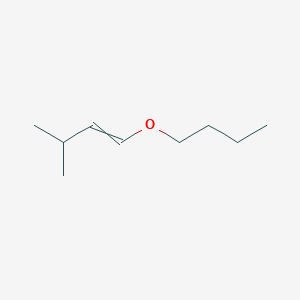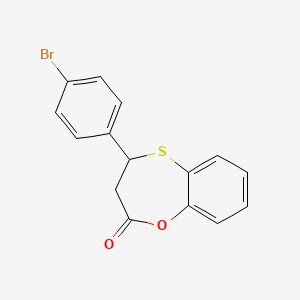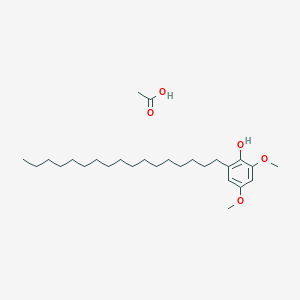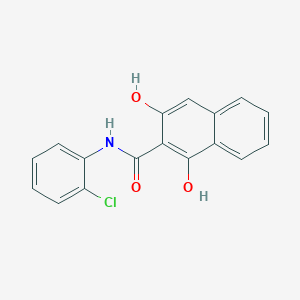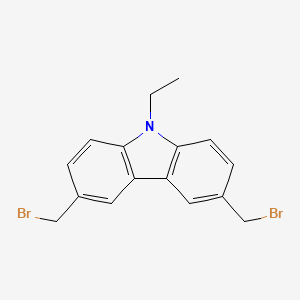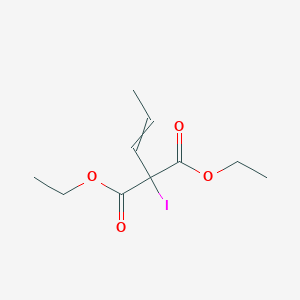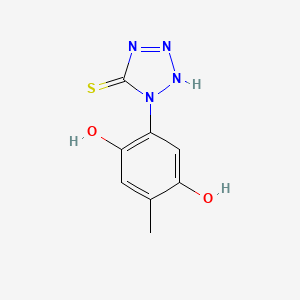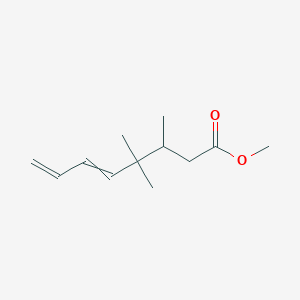
Methyl 3,4,4-trimethylocta-5,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,4-trimethylocta-5,7-dienoate is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of 3,4,4-trimethylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system and multiple methyl groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,4-trimethylocta-5,7-dienoate typically involves the esterification of 3,4,4-trimethylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,4-trimethylocta-5,7-dienoate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, varying temperatures
Products: Carboxylic acids, ketones
-
Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
Products: Alcohols
-
Substitution:
Reagents: Halogens, nucleophiles
Conditions: Organic solvents, room temperature or elevated temperatures
Products: Halogenated derivatives, substituted esters
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Aplicaciones Científicas De Investigación
Methyl 3,4,4-trimethylocta-5,7-dienoate has several applications in scientific research, including:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity and interactions with enzymes.
- Used in the study of metabolic pathways and enzyme kinetics.
-
Industrial Applications:
- Employed in the production of specialty chemicals and materials.
- Utilized in the formulation of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of Methyl 3,4,4-trimethylocta-5,7-dienoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Methyl 3,4,4-trimethylocta-5,7-dienoate can be compared with other similar compounds, such as:
-
Methyl 3,4,4-trimethylhex-5-enoate:
- Similar structure but lacks the conjugated diene system.
- Different reactivity and applications.
-
Methyl 3,4,4-trimethylhept-5,7-dienoate:
- Similar structure with an additional carbon in the chain.
- Slightly different physical and chemical properties.
-
Methyl 3,4,4-trimethylpent-5-enoate:
- Shorter carbon chain and different reactivity.
- Used in different synthetic applications.
The uniqueness of this compound lies in its conjugated diene system and multiple methyl groups, which confer specific reactivity and make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
192752-66-2 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
methyl 3,4,4-trimethylocta-5,7-dienoate |
InChI |
InChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3 |
Clave InChI |
PSVBRJFDJPQALZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)C(C)(C)C=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


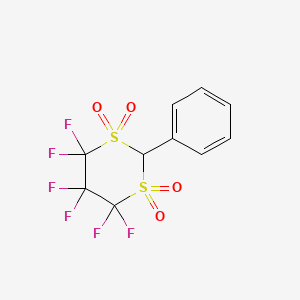
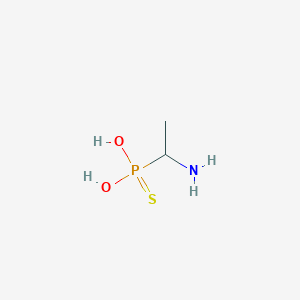

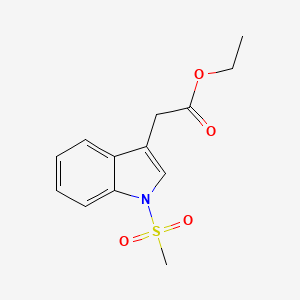

![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
